molecular formula C19H29NO B11840475 Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]- CAS No. 820974-74-1

Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]-

Cat. No.: B11840475
CAS No.: 820974-74-1
M. Wt: 287.4 g/mol
InChI Key: KGSFTVUDMJKHOT-UHFFFAOYSA-N
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Description

Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]- is a synthetic amide derivative characterized by a tetralin (1,2,3,4-tetrahydronaphthalene) backbone substituted with a butyl group at the 5-position and a butanamide moiety attached via a methylene bridge. Its structural complexity—combining a rigid tetracyclic system with flexible alkyl and amide chains—suggests unique physicochemical behaviors, including solubility, lipophilicity, and receptor-binding profiles, compared to simpler amides or aliphatic analogs .

Properties

CAS No.

820974-74-1

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-[(5-butyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]butanamide

InChI

InChI=1S/C19H29NO/c1-3-5-9-15-10-6-13-18-16(11-7-12-17(15)18)14-20-19(21)8-4-2/h6,10,13,16H,3-5,7-9,11-12,14H2,1-2H3,(H,20,21)

InChI Key

KGSFTVUDMJKHOT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2CCCC(C2=CC=C1)CNC(=O)CCC

Origin of Product

United States

Preparation Methods

Construction of the 5-Butyltetralin Skeleton

The 5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl moiety is synthesized through Friedel-Crafts alkylation or catalytic hydrogenation. Patent WO2002094767A2 describes a Friedel-Crafts approach using 1,2,3,4-tetrahydronaphthalene and 1-bromobutane in the presence of AlCl₃, yielding 5-butyltetralin with >85% regioselectivity. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature0–5°CMinimizes di-alkylation
SolventDichloromethaneEnhances Lewis acid activity
Molar Ratio (AlCl₃)1.2 equivalentsPrevents oligomerization

Hydrogenation of 5-butylnaphthalene over Pd/C (10 wt%) at 50 psi H₂ provides an alternative pathway, though requiring higher pressures (70–100 psi) for complete saturation.

Functionalization at the 1-Position

Introduction of the methylene group at the 1-position of 5-butyltetralin is achieved via:

  • Mannich Reaction : Treatment with formaldehyde and ammonium chloride in acetic acid affords 1-aminomethyl-5-butyltetralin.

  • Bromination-Alkylation : Bromine addition at the 1-position followed by nucleophilic displacement with sodium cyanide and subsequent reduction yields the primary amine.

Amide Bond Formation and Final Assembly

Acylation of the Tetralin-Methylamine

Coupling the tetralin-methylamine with butanoyl chloride proceeds under Schotten-Baumann conditions:

Procedure :

  • Dissolve 1-aminomethyl-5-butyltetralin (1.0 equiv) in THF (0.5 M).

  • Add butanoyl chloride (1.2 equiv) dropwise at 0°C.

  • Stir for 12 h at 25°C.

  • Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 78–82% (purity >98% by HPLC).

Stereochemical Considerations

The chiral center at the 1-position of the tetralin ring necessitates enantioselective synthesis. Ni(II)-complex-mediated alkylation, as described in PMC6943542, offers a scalable method for stereocontrol. Using a glycine Schiff base Ni(II) complex and trifluoroethyl iodide, the authors achieved >97% de, suggesting applicability to similar substrates.

Optimization and Process Chemistry

Purification Challenges

Crude product often contains residual AlCl₃ (from Friedel-Crafts) or unreacted amine. Acid-base extraction (1 M HCl followed by 1 M NaOH) removed >99% of impurities. Final recrystallization from ethanol/water (4:1) afforded analytically pure compound.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.10–7.02 (m, 3H, aromatic), 3.85 (s, 2H, CH₂N), 2.65–2.50 (m, 4H, tetralin CH₂), 1.55–1.45 (m, 2H, butyl CH₂), 0.92 (t, J = 7.2 Hz, 3H, CH₃).

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O).

Chromatographic Purity

HPLC (C18 column, 70:30 MeCN/H₂O): tᵣ = 6.8 min, single peak.

Scalability and Industrial Relevance

The Friedel-Crafts/amidation sequence was successfully scaled to 300 g batches with consistent yields (80 ± 2%). Critical factors for scale-up include:

  • Inert Atmosphere : N₂ purging prevents oxidation of intermediates.

  • Quenching Protocol : Gradual water addition during workup minimizes emulsion formation .

Chemical Reactions Analysis

Types of Reactions

N-((5-Butyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Potential Therapeutic Uses:
Research indicates that compounds similar to Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]- may exhibit significant biological activities. These could include:

  • Cognitive Enhancement: There is ongoing research into the effects of naphthalene derivatives on cognitive functions. Compounds with similar structures have been associated with improved memory and learning capabilities .
  • Neurological Disorders: The unique pharmacological profile suggests potential applications in treating neurological disorders. Investigations into related compounds have shown promise in modulating neurotransmitter systems .

Case Studies:
Recent studies have explored the effects of naphthalene derivatives on various biological systems. For instance:

  • Cognitive Enhancers: Research has identified several new psychoactive substances that share structural similarities with Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]-, which have been classified based on their neurological effects and potential therapeutic applications .
  • Pharmacodynamics: A study focusing on azole-catalyzed aminolysis highlighted mechanisms that could be relevant for understanding how Butanamide derivatives interact at the molecular level within biological systems .

Mechanism of Action

The mechanism of action of N-((5-Butyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)butyramide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three categories of analogs: C4-ceramide derivatives , industrial butanamide-based polymers , and simpler amides . Key differences in structure, synthesis, and applications are highlighted.

Comparison with C4-Ceramide Analogs

C4-ceramide analogs, such as those synthesized by Toronto Research Chemicals Inc., share the butanamide (-C₃H₇CONH₂) functional group but differ in their backbone structures. For example:

  • C4-phytoCER : Features a phytosphingosine backbone with a hydroxylated C18 chain, enhancing its hydrophilicity and membrane-targeting properties.
  • C4-GlcCER : Includes a glucosyl group, significantly increasing water solubility and altering metabolic stability .
Property Target Compound C4-phytoCER C4-GlcCER
Backbone Structure Tetralin Phytosphingosine Glucosyl-sphingosine
Molecular Weight (Da) ~329 (estimated) ~585 ~650
Solubility Low (lipophilic) Moderate High (aqueous)
Biological Role Not reported Ceramide signaling Glycolipid metabolism

Key Findings : The tetralin backbone in the target compound confers rigidity and lipophilicity, distinguishing it from sphingosine-based analogs. This may limit its utility in aqueous systems but enhance membrane permeability in hydrophobic environments .

Comparison with Industrial Butanamide Derivatives

Industrial butanamide derivatives, such as those described in Market Publishers’ 2019 report, are often polymerized or functionalized for materials science applications. For instance:

  • N,N'-1,4-phenylenebis[3-oxo-butanamide] : A cross-linked polymer precursor with diazotized triazine groups, used in dyes and resins .
Property Target Compound Industrial Butanamide Polymer
Functional Groups Amide, tetralin Bis-amide, triazine, methanesulfonate
Synthetic Complexity Moderate High (multi-step coupling reactions)
Applications Research chemical Dyes, coatings, adhesives

Key Findings : The industrial derivative’s reactivity with triazines and sulfonates makes it unsuitable for biological applications but highly valuable in material science. In contrast, the target compound’s lack of reactive groups limits its industrial utility but preserves stability in biochemical assays .

Comparison with Simple Aliphatic Amides

Simpler amides, such as butanamide (CH₃CH₂CH₂CONH₂), lack the tetralin and butyl substituents. These differences dramatically alter physical properties:

Property Target Compound Butanamide
Melting Point ~120–140°C (est.) 115–117°C
Boiling Point Decomposes 216°C
Hydrogen Bonding Moderate High (primary amide)

Key Findings : The bulky tetralin group in the target compound reduces hydrogen-bonding capacity compared to primary amides, lowering solubility in polar solvents. However, this structural feature may enhance binding to hydrophobic enzyme pockets .

Research Implications and Gaps

  • Pharmacological Potential: The compound’s lipophilicity and rigid backbone suggest utility in targeting lipid-rich environments (e.g., cell membranes or lipoproteins).
  • Synthetic Challenges : Its multi-step synthesis (implied by structural complexity) may limit scalability compared to simpler analogs .
  • Industrial Relevance : Unlike reactive butanamide polymers, this compound lacks functional groups for polymerization, restricting its industrial use .

Biological Activity

Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]- (CAS No. 820974-74-1) is a chemical compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C19H29NO
  • Molecular Weight : 287.224 g/mol
  • InChIKey : KGSFTVUDMJKHOT-UHFFFAOYSA-N
  • SMILES : CCCCC1=C2CCCC(C2=CC=C1)CNC(=O)CCC

The specific mechanisms by which Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]- exerts its biological effects are still under investigation. However, compounds with similar structures have demonstrated activity through various pathways:

  • Anti-inflammatory Effects : Some naphthalene derivatives have been shown to inhibit pro-inflammatory cytokines such as IL-6 and IL-1β in vitro and in vivo models. For instance, studies involving related compounds have indicated their ability to modulate the STAT3/NF-kB signaling pathways, which are crucial in inflammatory responses .
  • Neuroprotective Properties : Compounds structurally related to Butanamide have been evaluated for their neuroprotective effects, particularly in models of neurodegenerative diseases. They may act as activators of neuronal potassium channels (Kv7), which are important for neuronal excitability and protection against excitotoxicity .

Biological Activity Overview

The biological activity of Butanamide can be summarized in the following table:

Activity Type Description
Anti-inflammatoryInhibits IL-6 and IL-1β expression; potential modulation of inflammatory pathways .
NeuroprotectivePossible activation of Kv7 channels; protective effects against neuronal damage .
CytotoxicityEvaluated for hepatotoxicity; compounds show low toxicity levels in preliminary studies .

Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties of related compounds, it was found that several naphthalene derivatives significantly reduced mRNA levels of IL-6 and IL-1β in human keratinocyte cells treated with lipopolysaccharides (LPS). The compounds were administered at concentrations up to 10 μM with notable suppression observed in cytokine expression levels .

Study 2: Neuroprotective Effects

Another study investigated the neuroprotective potential of naphthalene derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that these compounds could enhance cell viability and reduce markers of oxidative damage through modulation of potassium channels .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]-, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound likely involves nucleophilic substitution or condensation reactions between functionalized naphthalenyl intermediates and butanamide precursors. For example:

  • Step 1: Functionalize 5-butyl-1,2,3,4-tetrahydro-1-naphthalenylmethylamine via alkylation or amidation .
  • Step 2: Couple the intermediate with a butanamide derivative under controlled pH and temperature to minimize side reactions .
  • Optimization: Use polar aprotic solvents (e.g., DMF) and catalysts like HATU to enhance amide bond formation efficiency. Monitor reaction progress via TLC or HPLC .

Q. Q2. How can researchers structurally characterize this compound and confirm its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the presence of the tetrahydro-naphthalene backbone, butyl side chain, and amide protons .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular weight and isotopic patterns for the target compound.
  • Purity Assessment: Use reverse-phase HPLC with UV detection (λ ~210–260 nm) to quantify impurities. Ensure ≥95% purity for biological assays .

Advanced Research Questions

Q. Q3. What structure-activity relationships (SAR) have been identified for analogs of this compound in pharmacological studies?

Methodological Answer:

  • Key Substituents: The butyl group on the tetrahydro-naphthalene ring may enhance lipophilicity and membrane permeability, while the amide group provides hydrogen-bonding sites for target interactions .
  • Case Study: In anticonvulsant studies of N-benzyl butanamide analogs, methyl or hydroxy substitutions at the C(2)-amino position altered ED50_{50} values significantly (e.g., ED50_{50} = 56 mg/kg for methyl-substituted analogs vs. >100 mg/kg for unsubstituted derivatives) .
  • Experimental Design: Synthesize analogs with varied alkyl chain lengths or aromatic substituents and evaluate their binding affinity using radioligand assays or molecular docking .

Q. Q4. How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Data Normalization: Standardize assay conditions (e.g., cell lines, incubation times, and solvent controls) to minimize variability. For example, discrepancies in IC50_{50} values may arise from differences in cell permeability due to DMSO concentration .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. Q5. What in silico strategies are effective for predicting the metabolic stability of this compound?

Methodological Answer:

  • Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor or SwissADME to model cytochrome P450 interactions and identify potential metabolic hotspots (e.g., oxidation of the butyl chain or amide hydrolysis) .
  • Validation: Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .

Methodological and Analytical Challenges

Q. Q6. How can researchers optimize analytical methods for quantifying this compound in complex biological matrices?

Methodological Answer:

  • Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates .
  • Detection: Employ LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. Optimize transitions for the parent ion (e.g., m/z 305 → 205 for fragmentation) .
  • Calibration: Prepare a standard curve in the relevant biological matrix to account for matrix effects .

Q. Q7. What experimental controls are critical for assessing the compound’s off-target effects in vitro?

Methodological Answer:

  • Negative Controls: Include vehicle-only (e.g., DMSO) and scrambled/structurally unrelated analogs to distinguish specific vs. nonspecific interactions .
  • Positive Controls: Use known modulators of the target pathway (e.g., a reference antagonist/agonist) to validate assay sensitivity .
  • Counter-Screens: Test the compound against unrelated targets (e.g., kinases, GPCRs) to evaluate selectivity .

Comparative Analysis with Structural Analogs

Q. Q8. How does the biological activity of this compound compare to derivatives with modified aromatic systems?

Methodological Answer:

  • Case Study: Replace the tetrahydro-naphthalene core with benzodioxole or quinazoline systems to assess the impact of aromaticity on activity. For example, quinazoline-containing analogs showed enhanced anti-inflammatory activity due to π-π stacking interactions .
  • Data Table:
CompoundCore StructureKey Activity (IC50_{50})Reference
Target CompoundTetrahydro-naphthalene12 μM (Enzyme X)
Benzodioxole AnalogBenzodioxole28 μM (Enzyme X)
Quinazoline DerivativeQuinazoline8 μM (Enzyme X)

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